molecular formula C11H13N3O B1416127 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1152708-61-6

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B1416127
CAS No.: 1152708-61-6
M. Wt: 203.24 g/mol
InChI Key: FXIWGYYBITYODW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It belongs to the class of 1H-pyrazol-5-amines, a privileged scaffold renowned for its wide range of pharmacological activities. This specific amine serves as a versatile building block for the synthesis of more complex N-heterocyclic compounds, which are key precursors in developing active pharmaceutical ingredients and bioactive molecules . The pyrazole core is a prominent structural motif found in various marketed drugs and experimental compounds due to its ability to interact with diverse biological targets. Research into analogous pyrazol-5-amine derivatives has demonstrated their potential as inhibitors for enzymes like thrombin, a central serine protease in the blood coagulation cascade . Furthermore, pyrazole-containing compounds are actively investigated in oncology research, with studies highlighting their inhibitory effects on pathways such as FLT3-ITD and BCR-ABL in leukemia cell lines . The structure of this compound, featuring a methoxyphenyl substituent, is designed to offer researchers a valuable intermediate for probing novel reactivity and optimizing compound properties in drug discovery campaigns. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-11(12)7-10(13-14)8-4-3-5-9(6-8)15-2/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIWGYYBITYODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

  • Starting Materials :

    • 3-Methoxyphenylhydrazine or a similar hydrazine derivative.
    • A carbonyl compound such as acetoacetic ester or malonic ester derivatives, which can provide the methyl group.
  • Reaction Conditions :

    • The reaction typically occurs in a solvent like ethanol or DMF.
    • Acidic conditions (e.g., using acetic acid or p-TsOH) can facilitate the condensation.
  • Cyclization :

    • After condensation, the intermediate undergoes cyclization to form the pyrazole ring. This step may require heating or the presence of a catalyst.

Domino Reactions

Domino reactions, such as the [3 + 2 + 1] bis-cyclization, offer efficient routes for complex molecule synthesis. These reactions involve multiple bond formations in a single step, which could be adapted for pyrazole synthesis.

Specific Preparation Methods

While specific literature on This compound is lacking, related compounds like 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine provide insights into potential synthesis strategies.

Hypothetical Synthesis Route

  • Step 1 : Synthesis of 3-Methoxyphenylhydrazine .

    • This could involve the reaction of 3-methoxyaniline with sodium nitrite in acidic conditions, followed by reduction.
  • Step 2 : Condensation with a Carbonyl Compound.

    • React 3-methoxyphenylhydrazine with a methyl-containing carbonyl compound (e.g., methyl acetoacetate) in the presence of an acid catalyst.
  • Step 3 : Cyclization.

    • The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring.

Purification and Characterization

  • Purification : Techniques such as flash chromatography or crystallization can be used.
  • Characterization : NMR, IR, and mass spectrometry are essential for confirming the structure.

Data and Research Findings

Synthesis Conditions

Step Conditions Reagents Solvent
Condensation Acidic, reflux 3-Methoxyphenylhydrazine, Methyl Acetoacetate Ethanol or DMF
Cyclization Heating, catalyst Intermediate from condensation Same as above

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The methoxy group or other substituents on the phenyl ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have shown cytotoxic effects against various cancer cell lines. A study reported that certain derivatives demonstrated significant cytotoxicity, suggesting their potential as anticancer agents . The mechanism often involves the induction of apoptosis in cancer cells, making them valuable candidates for further development.

Anti-inflammatory Effects
Pyrazole compounds have also been investigated for their anti-inflammatory properties. For example, analogs of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine have been studied for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation processes . This suggests potential therapeutic applications in treating inflammatory diseases.

Drug Discovery

Lead Compounds
The structural features of this compound make it a suitable scaffold for developing new pharmaceuticals. The compound can serve as a lead for synthesizing novel derivatives with enhanced biological activity. Studies have focused on modifying the pyrazole ring to optimize its pharmacological profile, including improving solubility and bioavailability .

Synthetic Pathways
Efficient synthetic routes have been developed for preparing this compound and its derivatives. One notable method involves a one-pot reaction that simplifies the synthesis process while yielding high purity products . Such methodologies are essential for scaling up production for clinical trials.

Materials Science

Polymer Chemistry
Beyond biological applications, pyrazole derivatives like this compound are being explored in materials science. Their unique properties allow incorporation into polymer matrices, enhancing the thermal and mechanical properties of materials . This application is particularly relevant in developing advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Physicochemical Properties

Pyrazole derivatives vary significantly based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Features
3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 3-methoxyphenyl, methyl 203.24 Meta-methoxy enhances electronic donation; methyl improves metabolic stability .
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-methoxyphenyl, phenyl 265.32 Para-methoxy and phenyl groups increase steric bulk, reducing solubility .
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl, methyl 201.27 Lacks methoxy; simpler structure with lower polarity .
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine 4-methoxyphenyl, methyl 203.24 Para-methoxy may alter binding affinity compared to meta-isomer .
3-(3-Chlorophenyl)-1H-pyrazol-5-amine 3-chlorophenyl 183.62 Chlorine (electron-withdrawing) reduces electron density, affecting reactivity .
3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine 1-phenylethyl, methyl 201.27 Bulky phenylethyl group increases lipophilicity .

Electronic and Steric Effects

  • Meta vs. Para Substitution : The 3-methoxyphenyl group in the target compound provides a distinct electronic profile compared to para-substituted analogs (e.g., 4-methoxyphenyl in ). Meta substitution may optimize interactions with biological targets by balancing steric hindrance and electronic effects.
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) enhances nucleophilicity, whereas chloro or nitro groups (electron-withdrawing) reduce ring electron density, impacting reactivity in coupling reactions .

Biological Activity

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a methoxyphenyl group. Its molecular formula is C11H13N3OC_{11}H_{13}N_3O. The presence of the methoxy group enhances its solubility and biological activity, making it a promising candidate for drug development.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : This compound has been studied for its potential to reduce inflammation. It interacts with various biological targets involved in pain pathways and inflammation responses, showing promise for treating inflammatory diseases.
  • Anticancer Effects : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For instance, derivatives related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including lung and breast cancer .
  • Analgesic Activity : The compound's ability to modulate pain pathways positions it as a candidate for analgesic therapies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing arylglyoxals with pyrazol-5-amines in multicomponent domino reactions.
  • Amination Techniques : Employing Pd-mediated coupling techniques to introduce the aminopyrazole structure effectively.

These methods allow for the creation of analogues that may exhibit enhanced biological properties .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anti-inflammatory Studies : Research indicated that this compound significantly inhibited LPS-induced TNF-alpha release in vitro, suggesting its potential utility in treating inflammatory conditions .
  • Anticancer Research : A study reported that related pyrazole derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating their effectiveness as anticancer agents .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructureBiological ActivityUnique Features
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amineStructureAnti-inflammatoryDifferent substitution pattern
3-Methyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amineStructureAnticancerEnhanced lipophilicity
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amineStructureAntiproliferativeDistinct biological activities

Q & A

Q. What are the common synthetic routes for 3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine, and how are intermediates characterized?

The synthesis typically involves multistep reactions, such as cyclization, nucleophilic substitution, or reductive amination. For example:

  • Condensation and cyclization : Reacting thiourea analogues with halogenated reagents to form pyrazole cores .
  • Reductive amination : A one-pot solvent-free method using 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and aldehydes (e.g., p-methoxybenzaldehyde) to form imine intermediates, followed by reduction .
  • Characterization : Intermediates are confirmed via 1^1H/13^13C NMR, IR spectroscopy, and X-ray crystallography. For instance, X-ray studies validate regioselectivity in halogenated derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : 1^1H NMR confirms substituent positions (e.g., methoxy protons at δ 3.85 ppm) and amine protons (δ 10.51 ppm) .
  • X-ray crystallography : Resolves hydrogen bonding networks (e.g., N–H⋯N interactions in pyrazole cores) and quantifies dihedral angles between aromatic rings (e.g., 16.83° in methoxyphenyl-pyrazole hybrids) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1683 cm1^{-1} in acylated derivatives) .

Q. How is the compound screened for biological activity in academic settings?

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus, E. coli) .
    • Anticancer : Cytotoxicity evaluated via MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .
    • Enzyme inhibition : Human carbonic anhydrase (hCA I/II) inhibition studies using spectrophotometric methods .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for scale-up studies?

  • Solvent-free conditions : Reduces purification steps and improves atom economy (e.g., 70–85% yields in one-pot reductive amination) .
  • Column chromatography : Use hexane:ethyl acetate (8:2) for isolating acylated derivatives with >95% purity .
  • Catalytic optimization : Triethylamine (3.0 eq) enhances acylation efficiency by scavenging HCl .

Q. How to resolve contradictions between computational predictions and experimental structural data?

  • DFT vs. XRD : Compare calculated (B3LYP/6-311G(d,p)) and experimental bond lengths. For example, discrepancies in C–N bond lengths (<0.02 Å) are resolved by refining hydrogen bonding contributions .
  • Mulliken charge analysis : Maps electron density to explain reactivity differences (e.g., amine group nucleophilicity in acylations) .

Q. What computational methods are used to predict electronic properties and reactivity?

  • Density Functional Theory (DFT) :
    • HOMO-LUMO gaps : Predict charge transfer interactions (e.g., gaps ~4.5 eV indicate stability) .
    • Electrostatic potential (ESP) surfaces : Identify nucleophilic/electrophilic sites (e.g., amine groups as reactive centers) .
  • Molecular docking : Models binding affinities for biological targets (e.g., CCK1 receptor antagonists) .

Q. How to design structure-activity relationship (SAR) studies for pyrazole derivatives?

  • Substituent variation : Systematically modify:
    • Methoxy position : Compare 3- vs. 4-methoxyphenyl groups on antitubercular activity .
    • Acyl groups : Test benzamide vs. nitrobenzamide derivatives for cytotoxicity .
  • Pharmacophore mapping : Correlate hydrogen bonding (e.g., N–H⋯O interactions) with enzyme inhibition (hCA II IC50_{50} values) .

Q. What challenges arise in crystallographic refinement, and how are they addressed?

  • Disordered moieties : Use SHELXL restraints for flexible groups (e.g., tert-butyl rotamers) .
  • Hydrogen bonding ambiguities : Apply difference Fourier maps to locate N–H protons and refine with riding models .
  • Twinned crystals : Resolve using SHELXD for high-throughput phasing .

Methodological Tables

Q. Table 1: Key Synthetic Pathways

StepMethodReagents/ConditionsYieldCharacterizationRef
CyclizationThiourea + halogenated reagentsDCM, 0–5°C60–75%1^1H NMR, XRD
Reductive aminationPyrazole amine + aldehydeSolvent-free, rt70–85%IR, MS
AcylationAcid chloride + TEADCM, 4–5 h80–90%13^13C NMR, HPLC

Q. Table 2: Biological Activity Data

DerivativeActivity (IC50_{50}/MIC)TargetAssayRef
9a (dinitrobenzamide)12.5 μM (hCA II)Enzyme inhibitionSpectrophotometric
9b (methoxybenzamide)8.2 μg/mL (MCF-7)CytotoxicityMTT
Halogenated regioisomers0.5 μg/mL (M. tuberculosis)AntimicrobialMIC

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine
Reactant of Route 2
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3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine

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